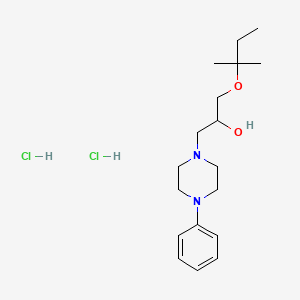
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the piperazine ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Attachment of the tert-pentyloxy group: The tert-pentyloxy group is introduced through an etherification reaction, where a tert-pentyl alcohol reacts with an appropriate leaving group on the piperazine ring.
Formation of the propan-2-ol moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through a nucleophilic addition reaction with an epoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.
化学反応の分析
Types of Reactions
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets in the central nervous system. The compound is believed to act as a modulator of neurotransmitter receptors, such as serotonin or dopamine receptors, thereby influencing neuronal signaling pathways. This modulation can result in changes in mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
1-(4-Phenylpiperazin-1-yl)propan-2-ol: Lacks the tert-pentyloxy group, which may result in different pharmacological properties.
1-(Tert-butoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Similar structure but with a tert-butoxy group instead of tert-pentyloxy, potentially altering its chemical reactivity and biological activity.
1-(Tert-pentyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Contains a methyl group on the piperazine ring, which may affect its binding affinity to neurotransmitter receptors.
Uniqueness
1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of both the tert-pentyloxy and phenyl groups, which contribute to its distinct pharmacological profile. These structural features may enhance its ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors, making it a promising candidate for further research in medicinal chemistry.
特性
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-4-18(2,3)22-15-17(21)14-19-10-12-20(13-11-19)16-8-6-5-7-9-16;;/h5-9,17,21H,4,10-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKYZVQZUGTJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
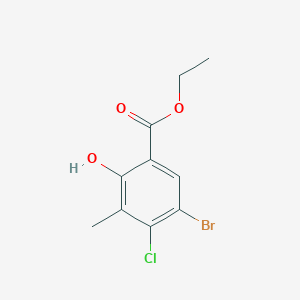
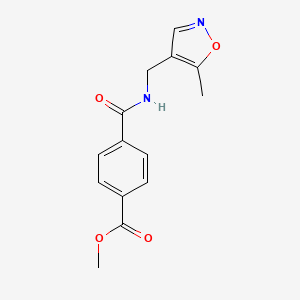
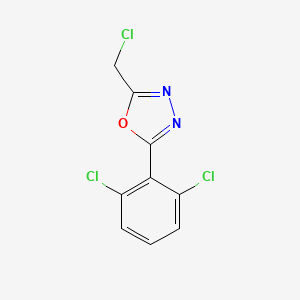

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)
![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)
![4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2908172.png)
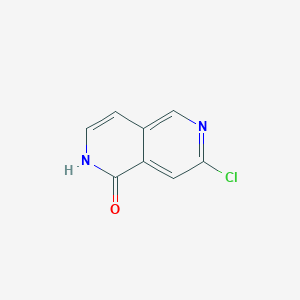
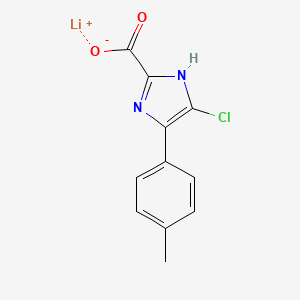
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
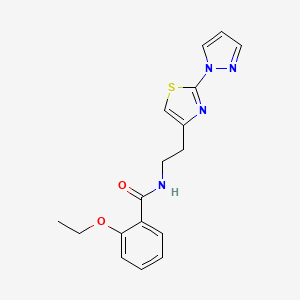
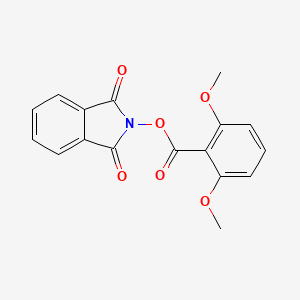
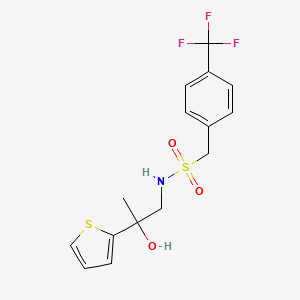
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)
